![molecular formula C9H12ClNO B2355553 3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole CAS No. 1506281-27-1](/img/structure/B2355553.png)
3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole” is a complex organic compound. It contains an oxazole ring, which is a five-membered heterocyclic compound with an oxygen atom and a nitrogen atom .
Synthesis Analysis
The synthesis of oxazoles, such as “this compound”, can be achieved through various methods. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .Chemical Reactions Analysis
Oxazoles can undergo various chemical reactions. For instance, they can be directly arylated at both C-5 and C-2 positions with high regioselectivity for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . They can also be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Applications De Recherche Scientifique
Anticancer Applications
- A study by (Spanò et al., 2020) revealed that pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles, a class related to the compound , showed potent activity against cancer cell lines, particularly in inducing apoptosis and arresting cells in the G2/M phase.
- (Chiacchio et al., 2020) discussed the use of oxazole-based compounds, including 3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole, in anticancer research, highlighting their interactions with various enzymes and receptors.
Catalysis and Synthesis
- A study by (Müller et al., 1991) demonstrated the use of tetrahydrobi(oxazoles) in enantioselective catalysis, a field that may encompass compounds like this compound.
- The work of (Shinde et al., 2022) on the synthesis of 1,3-oxazole derivatives highlights the versatility of these compounds in pharmaceutical, agrochemical, and material sciences.
Other Applications
- (Brook et al., 1992) investigated a derivative of 3-(chloromethyl)-5,6-dihydro-5,5-dimethyl-1,4-oxazin-2-one for its unique structural and color properties, indicating potential applications in material sciences.
- Research by (Gómez et al., 1999) into 1,3-oxazole ligands in transition metal coordination chemistry suggests possible applications in asymmetric syntheses and catalysis.
Safety and Hazards
Orientations Futures
In the field of drug discovery, oxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Given their significance, it is imperative to develop new eco-friendly synthetic strategies . The future directions could involve exploring these new synthetic methods and investigating the potential applications of “3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole” in various fields, including medicinal chemistry.
Mécanisme D'action
Target of Action
The primary targets of the compound “3-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole” are currently unknown. This compound belongs to the class of oxazoles, which are known to interact with a variety of biological targets . .
Mode of Action
Oxazoles, in general, are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds with target proteins . The specific interactions of “this compound” with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Oxazoles can influence a variety of biochemical pathways depending on their specific targets . Without knowledge of the specific targets of “this compound”, it is challenging to predict the exact pathways it might affect.
Propriétés
IUPAC Name |
3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-6-8-7-4-2-1-3-5-9(7)12-11-8/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFUDBLNXYNUBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

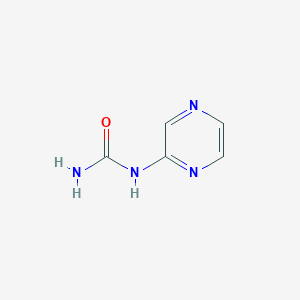
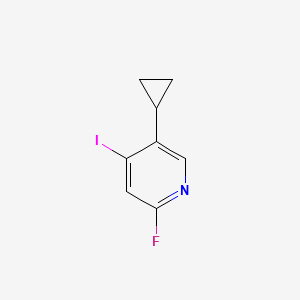

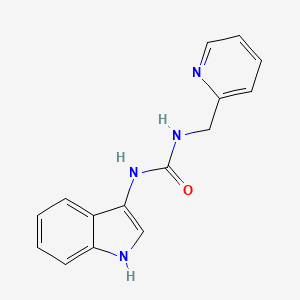
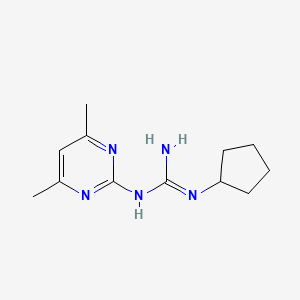
![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2355484.png)
![2-((difluoromethyl)sulfonyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2355486.png)
![Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2355487.png)
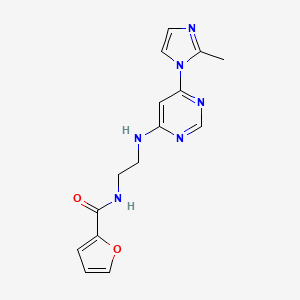
![N'-[(Z)-(3-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2355489.png)
![4H,5H,6H,7H-furo[3,2-c]pyridin-4-one](/img/structure/B2355490.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2355491.png)

![(Z)-dimethyl 2-(2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)hydrazono)succinate](/img/structure/B2355493.png)